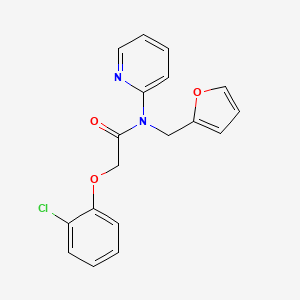
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of chlorophenoxy, furan, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorophenol derivative, which undergoes etherification with a suitable furan derivative. This intermediate is then subjected to amidation with a pyridine-based amine under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution of the chlorophenoxy group can result in various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dihydro-furan-2-yl)-phenol: Shares the furan moiety but differs in the phenol group.
3-(5-Methyl-furan-2-yl)-1-pyridin-4-yl-propenone: Contains both furan and pyridine groups but in a different structural arrangement.
Uniqueness
2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its specific combination of chlorophenoxy, furan, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15ClN2O3 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C18H15ClN2O3/c19-15-7-1-2-8-16(15)24-13-18(22)21(12-14-6-5-11-23-14)17-9-3-4-10-20-17/h1-11H,12-13H2 |
InChI Key |
WQNLVSBEDDARKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CC2=CC=CO2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















